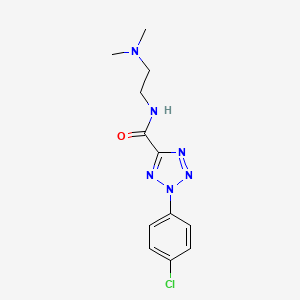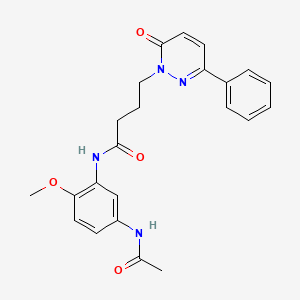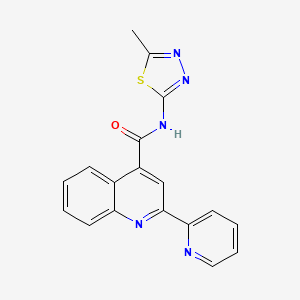
2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide, also known as CPTC, is a tetrazole derivative that has gained attention in the scientific community due to its potential use as a research tool in various fields. This compound has been shown to have a unique mechanism of action and exhibits promising biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been used as a research tool in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to modulate the activity of ion channels, specifically the GABA-A receptor, which plays a crucial role in inhibitory neurotransmission. In cancer research, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been investigated for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to modulate the activity of ion channels, specifically the GABA-A receptor, by binding to a specific site on the receptor. This binding results in an increase in the opening of the ion channel, leading to an increase in inhibitory neurotransmission. Additionally, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance and fluid secretion.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including anxiolytic, anticonvulsant, and antitumor effects. In animal models, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to reduce anxiety-like behavior and prevent seizures. Additionally, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide in lab experiments is its unique mechanism of action, which allows for the modulation of ion channel activity and inhibition of carbonic anhydrase activity. Additionally, 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide has been shown to have promising effects in various fields, including neuroscience and cancer research. However, one limitation of using 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide. One direction is the design and synthesis of new derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific ion channels. Additionally, further investigation into the mechanisms of action of 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide may lead to the development of new treatments for various neurological and psychiatric disorders. Finally, the potential use of 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide as a chemotherapeutic agent warrants further investigation, including in vivo studies to evaluate its efficacy and safety.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide involves the reaction of 4-chlorobenzoyl chloride with dimethylamine, followed by the addition of sodium azide and subsequent reduction with lithium aluminum hydride. The resulting product is purified by column chromatography to yield 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide as a white solid.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O/c1-18(2)8-7-14-12(20)11-15-17-19(16-11)10-5-3-9(13)4-6-10/h3-6H,7-8H2,1-2H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGORLUIYJBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2926379.png)
![1-(3,4-Dichlorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2926380.png)
![N-(4-fluorophenyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2926381.png)




![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)


![8-Oxabicyclo[3.2.1]octan-2-amine hcl](/img/structure/B2926393.png)